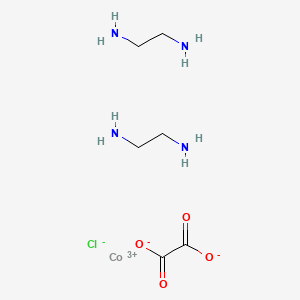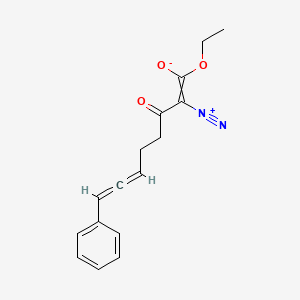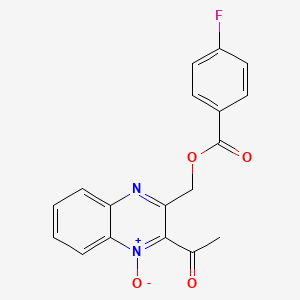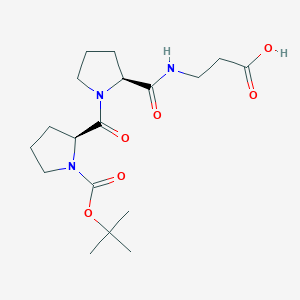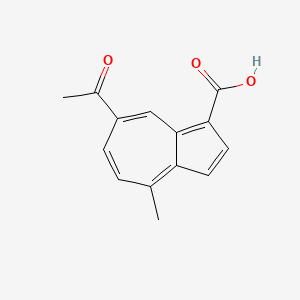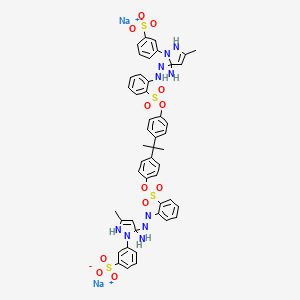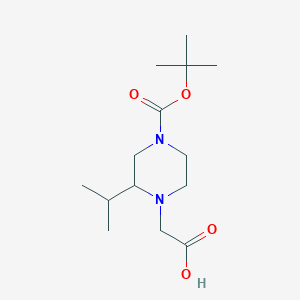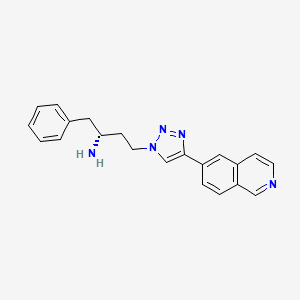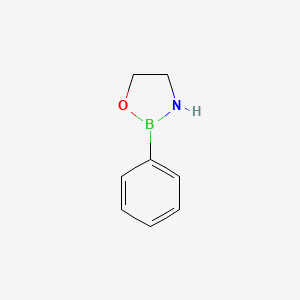
2-Phenyl-1,3,2-oxazaborolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3,2-oxazaborolidine is a chiral organoboron compound that has gained significant attention in the field of asymmetric synthesis. It is particularly known for its role as a catalyst in the enantioselective reduction of ketones to chiral secondary alcohols. The compound was first introduced by Itsuno et al. in 1981 and later developed by Corey et al., making it a cornerstone in the realm of homogeneous catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3,2-oxazaborolidine typically involves the reaction of an amino alcohol with a borane source. One common method includes the reaction of (S)-α,α-diphenyl-2-pyrrolidinemethanol with borane-dimethyl sulfide complex (BH₃-Me₂S) in tetrahydrofuran (THF) at room temperature for several hours . Another method involves heating the amino alcohol with excess borane in THF at reflux conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the scalability of the synthesis can be achieved by optimizing the reaction conditions and using continuous flow reactors. The use of supported catalysts, such as silica-supported oxazaborolidines, can also enhance the efficiency and recyclability of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1,3,2-oxazaborolidine primarily undergoes reduction reactions. It is widely used in the enantioselective reduction of ketones to secondary alcohols. The compound forms a complex with borane, which then reduces the ketone with high enantiomeric excess .
Common Reagents and Conditions:
Reagents: Borane-dimethyl sulfide complex (BH₃-Me₂S), tetrahydrofuran (THF), amino alcohols.
Conditions: Room temperature to reflux conditions, depending on the specific synthetic route.
Major Products: The major products of these reactions are chiral secondary alcohols, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
2-Phenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3,2-oxazaborolidine involves the formation of a complex with borane. This complex then facilitates the enantioselective reduction of ketones. The chiral environment provided by the oxazaborolidine ensures high enantiomeric excess in the resulting secondary alcohols . The molecular targets and pathways primarily involve the interaction with ketones and borane to form the reduced product .
Comparaison Avec Des Composés Similaires
1,3,2-Oxazaborolidine: A general class of compounds with similar catalytic properties.
Chiral amino alcohols: Used as precursors in the synthesis of oxazaborolidines.
Borane complexes: Various borane complexes are used in similar reduction reactions.
Uniqueness: 2-Phenyl-1,3,2-oxazaborolidine stands out due to its high enantioselectivity and efficiency in catalyzing reductions. Its modular structure allows for easy modification to suit specific reactions, making it a versatile and valuable catalyst in asymmetric synthesis .
Propriétés
Numéro CAS |
7462-35-3 |
|---|---|
Formule moléculaire |
C8H10BNO |
Poids moléculaire |
146.98 g/mol |
Nom IUPAC |
2-phenyl-1,3,2-oxazaborolidine |
InChI |
InChI=1S/C8H10BNO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,10H,6-7H2 |
Clé InChI |
JIJDVODVARDNHE-UHFFFAOYSA-N |
SMILES canonique |
B1(NCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)
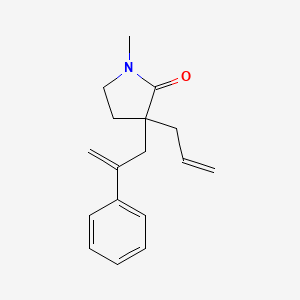
phosphane](/img/structure/B14171820.png)
